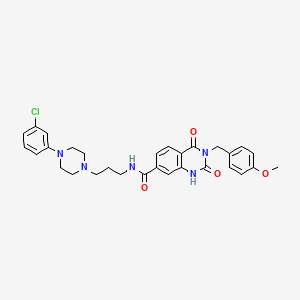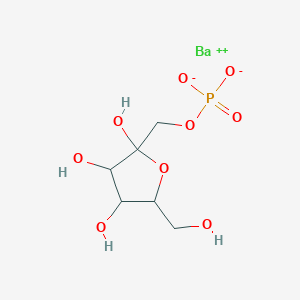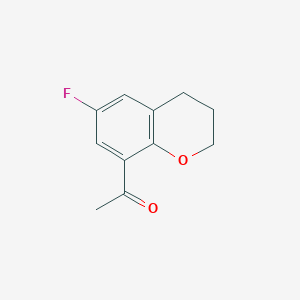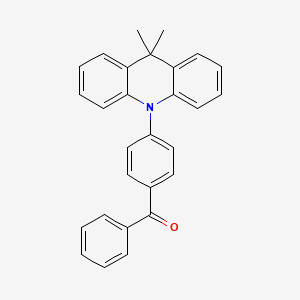
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide is an organic compound with the molecular formula C14H17N2O2P It is a derivative of pyridine, featuring both an amino group and a benzyloxy group attached to the pyridine ring, along with a dimethylphosphine oxide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core, which can be achieved through various cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyridine derivative.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine source under suitable conditions.
Phosphine Oxide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学研究应用
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and catalysts.
作用机制
The mechanism of action of (2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino and benzyloxy groups can interact with various enzymes and receptors, modulating their activity. The phosphine oxide moiety can participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity.
相似化合物的比较
Similar Compounds
2-Amino-3-benzyloxypyridine: Similar in structure but lacks the dimethylphosphine oxide group.
3-(Benzyloxy)pyridin-2-amine: Another similar compound with slight variations in the position of functional groups.
Uniqueness
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
属性
分子式 |
C14H17N2O2P |
|---|---|
分子量 |
276.27 g/mol |
IUPAC 名称 |
3-dimethylphosphoryl-5-phenylmethoxypyridin-2-amine |
InChI |
InChI=1S/C14H17N2O2P/c1-19(2,17)13-8-12(9-16-14(13)15)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,15,16) |
InChI 键 |
DRCKTHSWSYJSRA-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1=C(N=CC(=C1)OCC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)

![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)


![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)


![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)


